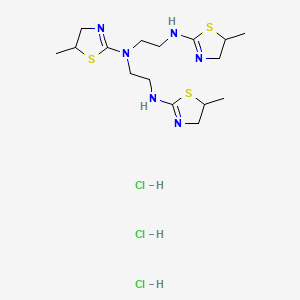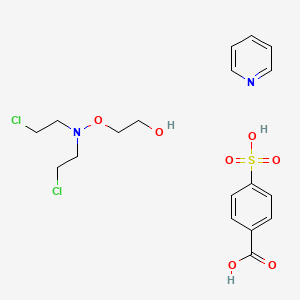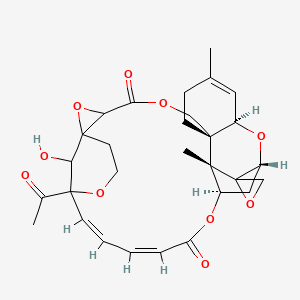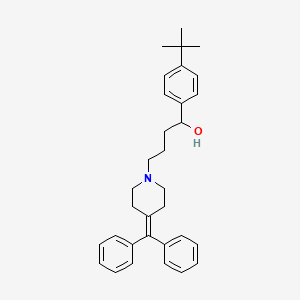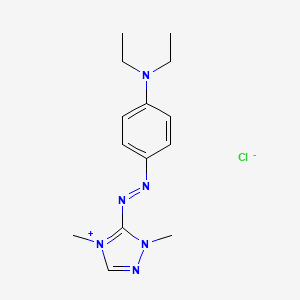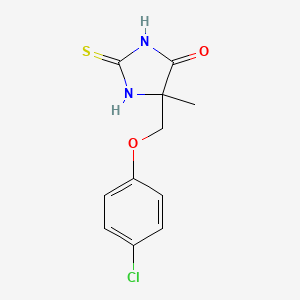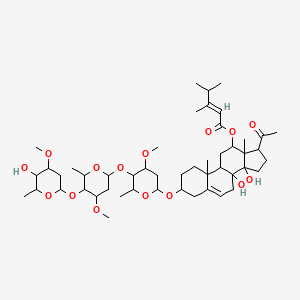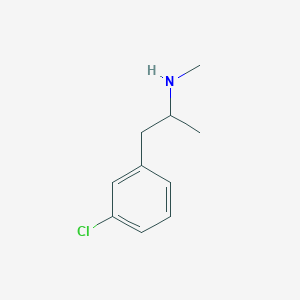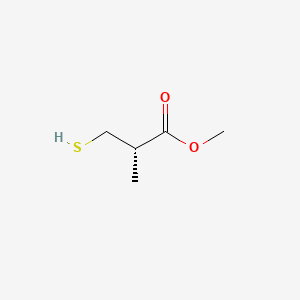
Guanidine, N,N'-bis(4-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, N,N’-bis(4-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)- is a complex organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring both guanidine and dithiazole moieties, suggests potential for interesting chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N,N’-bis(4-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)- typically involves multi-step organic reactions. The starting materials often include substituted anilines and thiourea derivatives. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to achieve the required product quality.
化学反応の分析
Types of Reactions
Guanidine, N,N’-bis(4-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction may involve the transformation of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction reactions could target the dithiazole ring, potentially leading to ring-opening or other structural changes.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology: Potential use as a probe or inhibitor in biochemical studies, given its unique structure.
Medicine: Exploration as a therapeutic agent, possibly targeting specific enzymes or receptors.
Industry: Use in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism by which Guanidine, N,N’-bis(4-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)- exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. The dithiazole moiety might interact with sulfur-containing biomolecules, while the guanidine group could form strong hydrogen bonds or ionic interactions.
類似化合物との比較
Similar Compounds
Guanidine derivatives: Compounds with similar guanidine structures but different substituents.
Dithiazole compounds: Molecules featuring the dithiazole ring but lacking the guanidine group.
Uniqueness
The uniqueness of Guanidine, N,N’-bis(4-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)- lies in its combination of guanidine and dithiazole moieties, which may confer distinct chemical reactivity and biological activity compared to other compounds.
特性
CAS番号 |
151220-53-0 |
|---|---|
分子式 |
C17H16N4S3 |
分子量 |
372.5 g/mol |
IUPAC名 |
1,2-bis(4-methylphenyl)-1-(5-sulfanylidene-1,2,4-dithiazol-3-yl)guanidine |
InChI |
InChI=1S/C17H16N4S3/c1-11-3-7-13(8-4-11)19-15(18)21(16-20-17(22)24-23-16)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,18,19) |
InChIキー |
BNVVIVKWVHJCJO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=C(N)N(C2=CC=C(C=C2)C)C3=NC(=S)SS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-diethylethanamine;3-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-thiazolidin-3-yl]propane-1-sulfonic acid](/img/structure/B12773592.png)
